Cas no 2680701-97-5 (5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid)

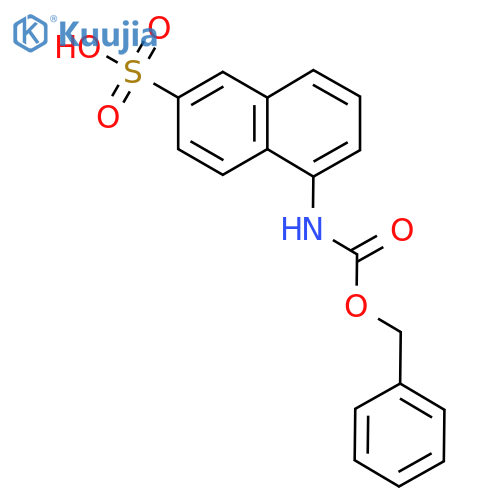

2680701-97-5 structure

商品名:5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid

5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid 化学的及び物理的性質

名前と識別子

-

- 2680701-97-5

- 5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid

- EN300-28299407

- 5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid

-

- インチ: 1S/C18H15NO5S/c20-18(24-12-13-5-2-1-3-6-13)19-17-8-4-7-14-11-15(25(21,22)23)9-10-16(14)17/h1-11H,12H2,(H,19,20)(H,21,22,23)

- InChIKey: WAWFNMBLOQVPSB-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC2C(=CC=CC=2C=1)NC(=O)OCC1C=CC=CC=1)(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 357.06709375g/mol

- どういたいしつりょう: 357.06709375g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 552

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 3

5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28299407-2.5g |

5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |

2680701-97-5 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28299407-0.1g |

5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |

2680701-97-5 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28299407-0.25g |

5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |

2680701-97-5 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28299407-0.5g |

5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |

2680701-97-5 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28299407-5g |

5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |

2680701-97-5 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28299407-0.05g |

5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |

2680701-97-5 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28299407-10.0g |

5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |

2680701-97-5 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28299407-1.0g |

5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |

2680701-97-5 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28299407-5.0g |

5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |

2680701-97-5 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28299407-1g |

5-{[(benzyloxy)carbonyl]amino}naphthalene-2-sulfonic acid |

2680701-97-5 | 1g |

$1214.0 | 2023-09-07 |

5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

2680701-97-5 (5-{(benzyloxy)carbonylamino}naphthalene-2-sulfonic acid) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量